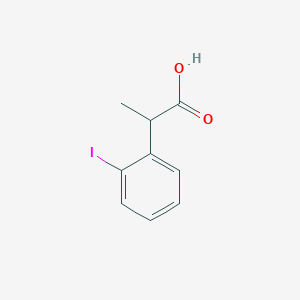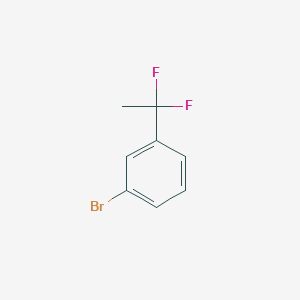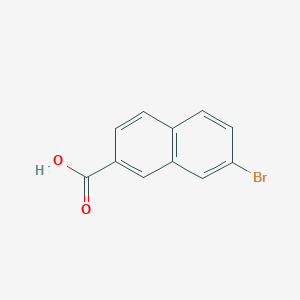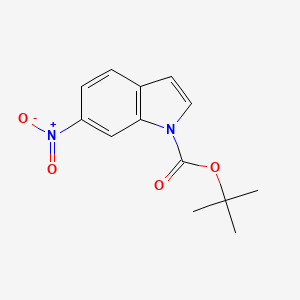
4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene
描述
4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene, commonly referred to as 4-Bromo-1-MTB, is a brominated benzene compound that has a wide range of applications in scientific research and laboratory experiments. This compound has been studied extensively for its unique structure and properties, which make it a valuable tool for scientists.
科学研究应用
Organic Synthesis: Building Blocks for Fluorinated Compounds
4-Bromo-2-(trifluoromethyl)thioanisole: is a valuable building block in organic synthesis. The presence of a trifluoromethyl group and a bromine atom makes it a versatile reagent for constructing complex fluorinated molecules. These molecules are of significant interest due to their unique physical and chemical properties, which are useful in developing pharmaceuticals, agrochemicals, and materials .
Medicinal Chemistry: Drug Design and Development
The compound’s structural features allow for selective functionalization, making it a potential candidate for drug design and development. Its incorporation into drug molecules can improve metabolic stability and increase binding affinity to biological targets. This is particularly relevant in the design of new therapeutic agents where fluorinated compounds play a crucial role .
Material Science: Fluorinated Polymers
In material science, 4-Bromo-2-(trifluoromethyl)thioanisole can be used to synthesize fluorinated polymers. These polymers exhibit high resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments. They also possess unique dielectric properties, which are valuable in the electronics industry .
Catalysis: Ligand and Catalyst Precursor
This compound can act as a ligand or a precursor to catalysts used in various chemical reactions. The bromine atom can be substituted with other groups to create catalysts that facilitate reactions like cross-coupling, which are fundamental in constructing carbon-carbon bonds in organic chemistry .
Agrochemistry: Synthesis of Pesticides
The trifluoromethyl group is a common moiety in pesticides due to its bioactivity4-Bromo-2-(trifluoromethyl)thioanisole can serve as a starting material for the synthesis of novel pesticides, contributing to the development of more effective and environmentally friendly agricultural chemicals .
Environmental Science: Tracers and Probes
Due to its distinctive chemical signature, this compound can be used as a tracer or probe in environmental studies. It can help in tracking chemical processes in the atmosphere or in aquatic systems, aiding in the understanding of pollutant behavior and distribution .
作用机制
Target of Action
The primary targets of the compound “4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene”, also known as “4-Bromo-2-(trifluoromethyl)thioanisole”, are currently unknown. This compound is a building block used in organic synthesis
Mode of Action
As a building block in organic synthesis, this compound’s mode of action would depend on the specific reactions it is involved in. Trifluoromethyl-containing compounds, like this one, are often used in the synthesis of diverse fluorinated compounds through selective C–F bond activation . The exact interactions with other molecules would depend on the specific synthesis pathway being used.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific molecules it is used to synthesize. Trifluoromethyl-containing compounds are often used in the synthesis of pharmaceuticals, agrochemicals, and materials . The downstream effects would therefore depend on the properties of these synthesized compounds.
属性
IUPAC Name |
4-bromo-1-methylsulfanyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMADDVSNZFTXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)
![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)

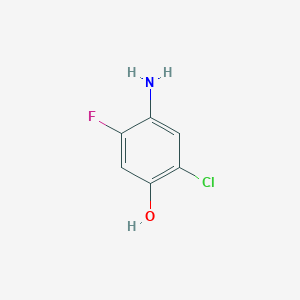


![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)

![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)
